N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Description
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitrobenzamide moiety, and a chlorofluorobenzyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5O3/c17-14-7-12(18)5-4-11(14)8-22-9-19-16(21-22)20-15(24)10-2-1-3-13(6-10)23(25)26/h1-7,9H,8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPWKDOPTHETLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: This step involves the alkylation of the triazole ring with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Nitrobenzamide Moiety: The final step includes the coupling of the substituted triazole with 3-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The triazole ring can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the nitrobenzamide moiety can enhance its interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications, including the synthesis of intermediates for complex chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety can participate in redox reactions, influencing cellular processes. The chlorofluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
- N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
- N-[1-(2-chloro-4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Uniqueness
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution can significantly influence the compound’s reactivity and biological activity, offering distinct advantages over similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
